molecular formula C22H24ClFN4O4 B14759368 7-(4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide

7-(4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide

Cat. No.: B14759368
M. Wt: 462.9 g/mol
InChI Key: RQYVKBOWLRVISJ-UHFFFAOYSA-N
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Description

7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide is a potent multi-acting inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This compound exhibits significant antiproliferative activity against various tumor cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide involves multiple steps, including the preparation of intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents, such as 3-chloro-4-fluorophenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to minimize impurities and maximize efficiency. The process may also involve scaling up the reaction from laboratory to industrial scale while maintaining the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

7-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-heptanoic acid hydroxyamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting HDAC, EGFR, and HER2. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and cell cycle arrest. EGFR and HER2 inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Properties

Molecular Formula

C22H24ClFN4O4

Molecular Weight

462.9 g/mol

IUPAC Name

7-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide

InChI

InChI=1S/C22H24ClFN4O4/c1-31-19-12-18-15(11-20(19)32-9-5-3-2-4-6-21(29)28-30)22(26-13-25-18)27-14-7-8-17(24)16(23)10-14/h7-8,10-13,30H,2-6,9H2,1H3,(H,28,29)(H,25,26,27)

InChI Key

RQYVKBOWLRVISJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCCC(=O)NO

Origin of Product

United States

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